2,2'-Dithiodipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Monoclonal Antibodies

Scientific Field: Biotechnology

Summary of the Application: 2,2’-Dithiodipyridine has been used in the reconstitution of the reduced interchain disulfide bonds of monoclonal antibodies They have monovalent affinity, in that they bind to the same epitope.

Methods of Application: The generation of human monoclonal antibodies (hmAbs) against the receptor binding domain (RBD) protein of SARS-CoV-2 was achieved using developed hybridoma technology.

Results or Outcomes: The isolated hmAbs against the RBD protein showed high binding activity and neutralized the interaction between the RBD and the cellular receptor angiotensin-converting enzyme 2 (ACE2) protein.

Application in T Cell Hybridoma Cell Culture

Scientific Field: Cell Biology

Summary of the Application: 2,2’-Dithiodipyridine may be used as a medium component for T cell hybridoma cell culture

Application in Umpolung Strategies for Peptide and Protein Functionalization

Scientific Field: Organic Chemistry

Summary of the Application: 2,2’-Dithiodipyridine is used in umpolung strategies for the functionalization of peptides and proteins.

Application in Peptide Bioconjugation

Scientific Field: Biochemistry

Summary of the Application: 2,2’-Dithiodipyridine is used in peptide bioconjugation protocols.

Methods of Application: To speed up the oxidation reaction, the thiol groups of the cysteine-containing proteins were first activated with 2,2’-Dithiodipyridine.

Application in Drug Delivery

Scientific Field: Pharmaceutical Sciences

Summary of the Application: 2,2’-Dithiodipyridine has been used in the design of drug delivery systems. The cellular reducing environment cleaves the disulfide bond in 2,2’-Dithiodipyridine to facilitate unloading copper ions.

Results or Outcomes: The elevated copper level then elicits oxidative stress and subsequently promotes the reformation of 2,2’-Dithiodipyridine.

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of the Application: 2,2’-Dithiodipyridine is used in molecular biology as an oxidising agent, for example to oxidise free thiols to form disulfide bonds in proteins.

- DPS is a white to slightly yellow crystalline solid [].

- It originates from the chemical modification of pyridine, a common aromatic nitrogen-containing heterocycle [].

- DPS holds significance in organic synthesis and material sciences due to its unique properties [, ].

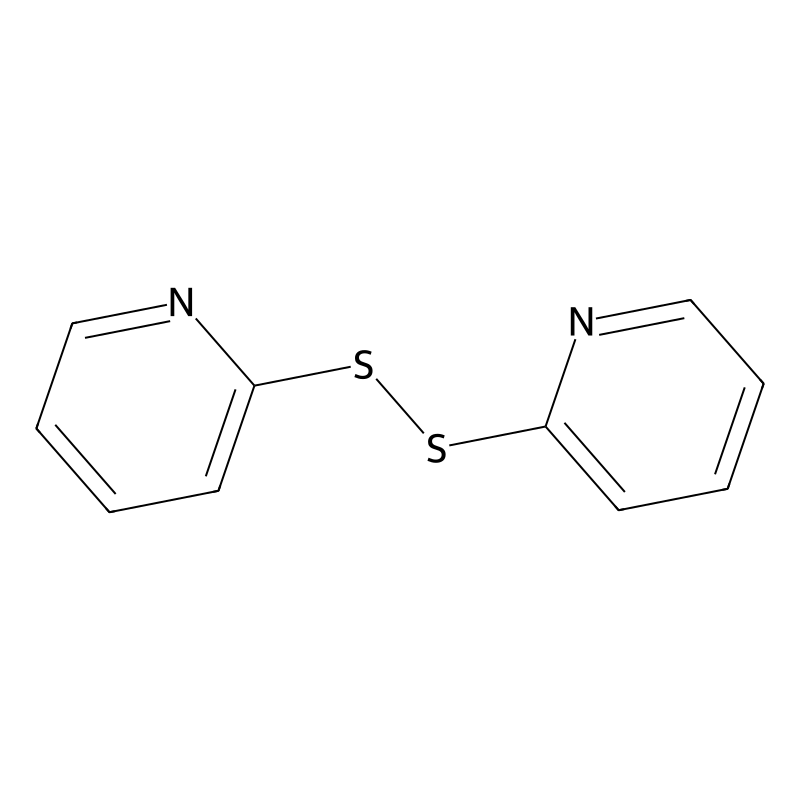

Molecular Structure Analysis

- DPS consists of two pyridine rings connected by a disulfide bridge (S-S bond) [].

- The presence of the pyridyl groups and the disulfide bridge influences its chemical reactivity [].

- Pyridine rings are aromatic, meaning they have stable ring structures with delocalized electrons, contributing to the overall stability of the molecule [].

Chemical Reactions Analysis

- Synthesis: A common method for DPS synthesis involves the oxidation of pyridine with sulfur or sulfur-containing reagents [].

Balanced Chemical Equation (reference 1):

2C₅H₅N + S₈ → C₁₀H₈N₂S₂ + 3H₂S

- Other Reactions: DPS can act as a disulfide oxidant in organic synthesis, facilitating the formation of disulfide bonds in other molecules [].

For instance, it can react with mercaptoethane (C₂H₅SH) to form diethyl disulfide (C₂H₅-S-S-C₂H₅) []. However, the specific reaction mechanisms are beyond the scope of this analysis.

Physical And Chemical Properties Analysis

- Oxidation-Reduction Reactions: It acts as an oxidizing agent, facilitating the conversion of thiols to disulfides. This property is particularly useful in protein chemistry for forming disulfide bonds between cysteine residues .

- Peptide Synthesis: The compound is employed in peptide coupling reactions, where it activates carboxylic acids for amide bond formation. This process often involves the use of triphenylphosphine as a co-reagent .

- Formation of Thiopyridyl Derivatives: When reacted with carbon nucleophiles, 2,2'-dithiodipyridine yields various thiopyridyl derivatives, showcasing its versatility in organic synthesis .

The biological activity of 2,2'-dithiodipyridine primarily revolves around its role in biochemical applications:

- Protein Chemistry: It is used to oxidize free thiols into disulfide bonds, which are crucial for the structural integrity and function of many proteins .

- Enzyme Activation: The compound also plays a role in activating certain enzymes through disulfide bond formation, enhancing their catalytic properties .

Several methods exist for synthesizing 2,2'-dithiodipyridine:

- Direct Oxidation: The compound can be synthesized by oxidizing pyridine-2-thiol using various oxidizing agents.

- Condensation Reactions: It can be formed through condensation reactions involving pyridine derivatives and sulfur-containing reagents .

- Chemical Coupling: The reaction of 2-pyridyl thiol with sulfur dichloride or other sulfur sources can yield 2,2'-dithiodipyridine .

The applications of 2,2'-dithiodipyridine are diverse:

- Reagent in Organic Synthesis: It is widely used as a reagent for preparing thiols and activating carboxylic acids in peptide synthesis .

- Molecular Biology: The compound serves as an important tool for detecting thiols and facilitating biochemical assays involving protein structure studies .

- Pharmaceutical Chemistry: Its ability to form disulfide bonds makes it valuable in drug design and development processes.

Research has demonstrated that 2,2'-dithiodipyridine interacts effectively with various nucleophiles and electrophiles:

- Thiols: The compound readily reacts with thiols to form stable disulfides, which has implications for both synthetic chemistry and biological systems.

- Amino Acids: Interaction studies indicate its utility in modifying amino acids during peptide synthesis, enhancing the efficiency of coupling reactions .

Several compounds share structural or functional similarities with 2,2'-dithiodipyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4,4'-Dithiodipyridine | Disulfide | Similar reactivity but different steric properties |

| 2-Pyridyl Disulfide | Disulfide | Used primarily in peptide synthesis |

| 6,6'-Dithiodinicotinic Acid | Dinitrogen Compound | Exhibits different biological activities |

| Bispyrithione | Disulfide | Known for its antimicrobial properties |

| 2,5-Pyridinedicarboxylic Acid | Dicarboxylic Acid | Functions differently due to additional functional groups |

These compounds highlight the unique position of 2,2'-dithiodipyridine within the realm of disulfides and related organic compounds. Its specific reactivity patterns and applications make it distinct from others listed.

The molecular geometry of 2,2'-dithiodipyridine exhibits distinctive structural characteristics that have been extensively studied through crystallographic analysis. The compound adopts a planar configuration with specific conformational preferences dictated by the disulfide bridge [3] [4]. Crystallographic studies reveal that the compound can exist in different polymorphic forms, with both monoclinic and triclinic modifications being reported [5].

The triclinic polymorph displays unique intramolecular C-H···S interactions with average H···S distances of 2.69 Å, which are absent in the monoclinic form [5]. The molecular conformations are dominated by near orthogonality of the lone pairs on the two adjacent sulfur atoms [5]. The C-S-S-C torsion angles vary significantly between polymorphs, with values of −80.13° and −79.8° for the two molecules in the triclinic polymorph compared to 0° for the monoclinic form [5].

Crystal packing analysis reveals that molecules are linked through intermolecular C-H···O hydrogen bonds, forming chains parallel to specific crystallographic directions [5]. The triclinic modification exhibits lower density (1.638 Mg m⁻³) compared to the monoclinic form (1.725 Mg m⁻³), indicating less compact packing [5].

Thermal Behavior Analysis

The thermal properties of 2,2'-dithiodipyridine demonstrate consistent behavior across multiple sources. The compound exhibits a well-defined melting point range of 56-58°C, with slight variations reported between 55-60°C depending on purity and preparation methods [1] [6] [7] [8] [9] [10] [11] [12] [13]. This relatively low melting point indicates moderate intermolecular forces and suggests good thermal accessibility for various synthetic applications.

The predicted boiling point of 356.1 ± 17.0°C reflects the compound's thermal stability under standard atmospheric conditions [1] [12] [13]. The flash point is consistently reported at 210°C, indicating reasonable thermal safety margins for handling and storage [1] [9] [12] [13]. The autoignition temperature of 340°C provides additional safety parameters for industrial applications [13].

Thermogravimetric analysis studies have been conducted on metal complexes of 2,2'-dithiodipyridine, providing insights into thermal decomposition pathways [14]. These analyses demonstrate that the compound maintains structural integrity at moderate temperatures but undergoes decomposition at elevated temperatures through predictable pathways involving cleavage of the disulfide bond and subsequent pyridine ring degradation.

Solvation Dynamics and Phase Transition Studies

The solvation properties of 2,2'-dithiodipyridine reveal distinct solubility patterns across different solvent systems. The compound exhibits moderate water solubility of 5 g/L at 20°C [1] [9] [12] [13], indicating hydrophilic character despite the presence of aromatic pyridine rings. This aqueous solubility enables biological and biochemical applications while maintaining sufficient stability for experimental procedures.

In organic solvents, the compound demonstrates enhanced solubility characteristics. It shows good solubility in methanol (50 mg/mL), appearing as clear to very slightly hazy, colorless to faintly brownish-yellow solutions [1] [12] [13]. The compound is also soluble in acetone, ethanol, and toluene, while being practically insoluble in nonpolar solvents such as heptane and cyclohexane [9] [15].

The predicted logarithmic partition coefficient (LogP) of 2.530 indicates moderate lipophilicity [1] [12] [13], suggesting favorable distribution properties for membrane permeation and cellular uptake. The compound's pKa value is predicted to be 1.52 ± 0.19, indicating weak basicity that influences its protonation state and solubility under different pH conditions [1] [12] [13].

Phase transition studies reveal that the compound exists as a white to yellowish crystalline powder at room temperature [1] [12] [13]. The refractive index is estimated at 1.5500, and the density is approximately 1.3078 g/cm³, providing important optical and physical parameters for characterization [1] [12] [13].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,2'-dithiodipyridine through both proton and carbon-13 analysis. The ¹H NMR spectrum recorded in CDCl₃ reveals characteristic signals corresponding to the aromatic protons of the pyridine rings [16] [17]. The chemical shifts and coupling patterns are consistent with the symmetrical structure of the molecule, showing signals for the different proton environments within the pyridine moieties.

The symmetry of the molecule results in simplified NMR spectra, with equivalent pyridine rings producing overlapping signals. This spectroscopic behavior confirms the structural integrity and purity of the compound while providing diagnostic peaks for identification and quantification purposes [16] [17].

Carbon-13 NMR analysis would be expected to show signals corresponding to the carbon atoms in the pyridine rings, with chemical shifts reflecting the electronic environment influenced by the nitrogen atoms and the disulfide linkage. The aromatic carbon signals typically appear in the 120-160 ppm region, characteristic of pyridine derivatives [18] [19] [20].

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals distinctive vibrational modes that serve as fingerprints for 2,2'-dithiodipyridine identification. Comprehensive FT-IR and micro-Raman spectroscopic investigations have been conducted, supported by density functional theory calculations using the DFT/B3LYP method [21] [22]. These studies provide detailed assignments of fundamental vibrational frequencies with excellent agreement between experimental and calculated data [21] [22].

The IR spectrum exhibits characteristic peaks corresponding to various molecular vibrations. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching modes of the pyridine rings are observed in the 1400-1600 cm⁻¹ range [21] [22]. The disulfide bridge contributes specific vibrational modes that can be identified through careful spectral analysis.

The infrared spectrum includes peaks associated with ring breathing modes, C-H bending vibrations, and out-of-plane deformation modes characteristic of substituted pyridines. The fingerprint region below 1500 cm⁻¹ contains numerous diagnostic peaks that provide definitive identification capabilities [21] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2,2'-dithiodipyridine reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak appears at m/z 220, corresponding to the intact molecule [23] [24]. The exact mass is reported as 220.012891 g/mol, providing high-precision mass data for accurate identification [25].

The fragmentation pattern is dominated by cleavage of the disulfide bond, which represents a relatively weak linkage compared to the aromatic C-C and C-N bonds of the pyridine rings. This primary fragmentation leads to the formation of pyridine-2-thiol radical cations and related species. Secondary fragmentation involves loss of sulfur-containing moieties and further degradation of the pyridine rings.

The mass spectrum includes peaks corresponding to various fragment ions resulting from different cleavage pathways. Notable fragments include those at m/z values corresponding to loss of sulfur atoms, formation of pyridine radical cations, and subsequent ring fragmentation products. The fragmentation patterns are consistent with the disulfide linkage being the primary site of bond cleavage under electron ionization conditions [23].

Conventional Disulfide Coupling Approaches

Conventional disulfide coupling methodologies form the foundation for 2,2'-dithiodipyridine synthesis through the oxidative coupling of pyridine-2-thiol precursors. These established approaches have been extensively studied and optimized for reliable production of the target compound [3] [4].

Atmospheric Oxygen Oxidation represents the most environmentally benign conventional approach. The process involves treating pyridine-2-thiol with molecular oxygen under basic conditions, typically employing triethylamine or sodium hydroxide as the base [3]. This methodology achieves yields of 85-95% within 2-8 hours at ambient temperature [5]. The reaction proceeds through a radical mechanism, wherein thiolate anions formed under basic conditions undergo single-electron oxidation to generate thiyl radicals that subsequently couple to form the disulfide bond [6].

Iodine-Mediated Oxidation provides exceptionally rapid disulfide formation with immediate reaction completion [7]. The process utilizes 0.5 molar equivalents of iodine in wet acetonitrile, achieving quantitative yields under mild conditions [7]. The mechanism involves nucleophilic attack of the thiolate on iodine, followed by displacement and disulfide bond formation. While highly efficient, this approach generates halogenated waste products that require appropriate disposal considerations.

Hydrogen Peroxide Systems offer clean oxidation with water as the sole byproduct [8]. These systems typically operate under neutral to slightly alkaline conditions, with reaction times ranging from 1-4 hours [9]. The oxidation mechanism proceeds through sulfenic acid intermediates that rapidly condense to form disulfide bonds [10]. Careful control of peroxide concentration prevents over-oxidation to sulfoxides or sulfones.

Halogen-Based Methodologies encompass bromine and chlorine oxidation systems [3]. Bromine in combination with potassium bicarbonate provides efficient coupling in aqueous media, while chlorine-based systems require more stringent controls due to potential side reactions [4]. These approaches achieve good yields but present safety and environmental concerns due to halogen toxicity.

Metal-Mediated Oxidative Synthesis

Metal-catalyzed oxidative synthesis has emerged as a powerful strategy for disulfide formation, offering enhanced selectivity and reaction control through precise catalyst design [11] [12].

Gold-Catalyzed Systems demonstrate exceptional activity for thiol oxidation to disulfides [13] [14]. Gold nanoparticles supported on cerium oxide (Au/CeO2) catalyze the aerobic oxidation of aromatic thiols with turnover frequencies of 50-200 h⁻¹ [13]. The mechanism involves adsorption of thiol on the gold surface, followed by oxidative addition to generate gold-thiolate and gold-hydride species [14]. Subsequent radical coupling on the metal surface produces the disulfide while regenerating the catalyst through hydrogen peroxide formation.

Iron-Based Catalytic Systems provide cost-effective alternatives with good activity [13]. Iron supported on cerium oxide shows moderate activity for thiol oxidation, with the mechanism involving chelation of thiol substrates followed by metal-mediated electron transfer [15]. These systems operate effectively at 40°C in aqueous-organic media, achieving yields of 75-90%.

Nickel-Catalyzed Reductive Coupling offers unique pathways for unsymmetrical disulfide formation [16]. This approach utilizes tetrasulfides as sulfur sources in reductive coupling with alkyl halides, proceeding through trisulfide intermediates [16]. The methodology provides excellent chemoselectivity and functional group tolerance, making it particularly valuable for complex substrate synthesis.

Rhodium and Molybdenum Systems demonstrate high selectivity for disulfide formation through controlled oxidation mechanisms [17]. These systems typically operate under mild heating with inert atmospheres, providing excellent control over reaction selectivity and minimizing side product formation.

Palladium-Mediated Approaches enable oxidative addition of disulfide bonds to zero-valent metal centers [18] [19]. This methodology allows for subsequent functionalization through Schiff base formation or other coupling reactions, providing access to complex organometallic structures containing disulfide linkages.

Solid-Phase Fabrication Techniques

Solid-phase synthesis methodologies have revolutionized disulfide-containing peptide and polymer preparation, offering advantages in purification and automation [20] [21].

Traditional Solid-Phase Peptide Synthesis (SPPS) employs acetamidomethyl (Acm) protection for cysteine residues, enabling selective disulfide formation on solid support [20]. The methodology involves chain assembly using standard Fmoc or Boc chemistry, followed by selective Acm deprotection using mercury(II) acetate or thallium(III) trifluoroacetate [20]. Cyclization efficiency ranges from 70-85% with final purities of 85-95% after resin cleavage.

Automated Synthesis Platforms enable high-throughput preparation of disulfide-containing oligomers [21]. Recent developments include automated solid-phase synthesis of oligo(disulfide)s through iterative coupling cycles [21]. These systems achieve cyclization efficiencies of 90-98% with excellent purity control through automated protocols.

Click Chemistry Approaches on solid phase provide orthogonal chemistry for disulfide formation [22]. These methodologies utilize copper-catalyzed azide-alkyne cycloaddition in combination with disulfide formation, enabling complex molecular architectures with high efficiency [22].

Solid-Phase Disulfide Ligation (SPDSL) represents an innovative approach using 3-nitro-2-pyridinesulfenyl (Npys) resins [23] [24]. This methodology enables one-pot synthesis of asymmetric disulfide bonds between different thiol-containing components [24]. The approach demonstrates excellent selectivity and minimal purification requirements, making it attractive for complex peptide synthesis.

Magnetic Nanoparticle Supports offer advantages in separation and recycling [25]. These systems enable easy magnetic separation of products while maintaining good cyclization efficiency and purity. The methodology is particularly attractive for repeated synthesis cycles and process intensification.

Green Chemistry Pathways

Environmental sustainability has become increasingly important in synthetic chemistry, driving development of green methodologies for disulfide formation [5] [26] [27].

Aqueous Iodine Systems represent recyclable approaches using water as the primary solvent [28] [27]. These systems utilize potassium iodide to solubilize iodine in aqueous phases, with hydrogen peroxide regeneration of iodine from iodide byproducts [28]. The methodology achieves 98% oxidation yields with excellent recyclability and minimal waste generation [27].

Bio-Based Solvent Systems employ ethyl lactate as a green solvent for thiol coupling [29]. This approach eliminates the need for catalysts or additives while achieving high efficiency through the inherent properties of the bio-based solvent [29]. Reaction temperatures of 80°C provide optimal coupling rates with excellent functional group tolerance.

Enzymatic Approaches harness biological catalysts for selective disulfide formation [30]. These systems operate under physiological conditions with exceptional selectivity and minimal environmental impact [31]. Enzymatic methods demonstrate particular value for complex substrate synthesis where chemical selectivity is challenging to achieve.

SO₂F₂-Mediated Click Chemistry provides exceptional selectivity for thiol oxidation [32] [33]. This redox-click chemistry approach satisfies stringent click criteria with high thermodynamic driving force, simple reaction conditions, and quantitative yields [33]. The methodology enables synthesis of symmetrical, unsymmetrical, and cyclic disulfides with outstanding chemoselectivity.

Supercritical Fluid Technologies utilize environmentally benign reaction media for disulfide synthesis. These approaches leverage the unique properties of supercritical carbon dioxide to enable efficient coupling while minimizing solvent usage and facilitating product separation.

Mechanochemical Synthesis employs mechanical force to drive disulfide formation without solvents [34]. Ball milling and similar techniques enable efficient coupling under solvent-free conditions, representing the ultimate in green chemistry principles.

Photocatalytic Methods harness visible light for sustainable disulfide formation [11]. These approaches utilize flavin-based photocatalysts with molecular oxygen as the terminal oxidant, achieving excellent atom economy and environmental compatibility [35].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 64 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 63 of 64 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

2: Miller E, Spadaccia M, Sabado R, Chertova E, Bess J, Trubey CM, Holman RM,

3: Kanishchev OS, Dolbier WR Jr. Synthesis and characterization of

4: Basak D, Kumar R, Ghosh S. Telechelic Poly(disulfide)s and Related Block

5: Clausen A, McClanahan T, Ji SG, Weiss JH. Mechanisms of rapid reactive oxygen species generation in response to cytosolic Ca2+ or Zn2+ loads in cortical

6: Lee YM, Wang YT, Duh Y, Yuan HS, Lim C. Identification of labile Zn sites in

7: McCord MC, Aizenman E. Convergent Ca2+ and Zn2+ signaling regulates apoptotic Kv2.1 K+ currents. Proc Natl Acad Sci U S A. 2013 Aug 20;110(34):13988-93. doi:

8: Gökce H, Bahçeli S. FT-IR, micro-Raman and UV-vis spectroscopic and quantum

9: Fateixa S, Pinheiro PC, Nogueira HI, Trindade T. Composite blends of gold

10: Nagao R, Tsutsui H, Mochizuki T, Takayama T, Kuwabara T, Min JZ, Inoue K,

11: Tsutsui H, Mochizuki T, Maeda T, Noge I, Kitagawa Y, Min JZ, Todoroki K,

12: Ismaylova SR, Matsulevich ZV, Borisova GN, Borisov AV, Khrustalev VN.

13: Cotella D, Hernandez-Enriquez B, Wu X, Li R, Pan Z, Leveille J, Link CD, Oddo

14: Mollica JP, Dutka TL, Merry TL, Lamboley CR, McConell GK, McKenna MJ, Murphy RM, Lamb GD. S-glutathionylation of troponin I (fast) increases contractile

15: Gibon J, Richaud P, Bouron A. Hyperforin changes the zinc-storage capacities of brain cells. Neuropharmacology. 2011 Dec;61(8):1321-6. doi:

16: Dallas ML, Boyle JP, Milligan CJ, Sayer R, Kerrigan TL, McKinstry C, Lu P,

17: Lewis DJ, Glover PB, Solomons MC, Pikramenou Z. Purely heterometallic

18: Dutka TL, Mollica JP, Posterino GS, Lamb GD. Modulation of contractile

19: Mochida K, Amano H, Onduka T, Kakuno A, Fujii K. Toxicity and metabolism of

20: Che KF, Sabado RL, Shankar EM, Tjomsland V, Messmer D, Bhardwaj N, Lifson JD,